molecular formula C9H13NO2S B8107421 (2-Methoxyethylsulfonimidoyl)benzene

(2-Methoxyethylsulfonimidoyl)benzene

Cat. No.: B8107421
M. Wt: 199.27 g/mol
InChI Key: WOOZIQXKEZJLDU-UHFFFAOYSA-N
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Description

(2-Methoxyethylsulfonimidoyl)benzene is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound belongs to the class of sulfonimidates, which are organosulfur compounds characterized by a tetrahedral sulfur center bonded to four different groups .

Preparation Methods

The synthesis of (2-Methoxyethylsulfonimidoyl)benzene involves several steps. One common method includes the reaction of benzene with 2-methoxyethylsulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is typically carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(2-Methoxyethylsulfonimidoyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into sulfonamide derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution reactions with electrophiles such as halogens, nitro groups, and alkyl groups

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine and nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2-Methoxyethylsulfonimidoyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other sulfur-containing compounds, including sulfonimidamides and sulfoximines.

    Biology: Its derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.

    Medicine: Some derivatives of this compound are being explored as potential drug candidates due to their unique chemical properties.

    Industry: It is used in the production of polymers and as an alkyl transfer reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2-Methoxyethylsulfonimidoyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring acts as a nucleophile, attacking electrophiles to form a carbocation intermediate, which is then stabilized by deprotonation to restore aromaticity . This mechanism is similar to other electrophilic aromatic substitution reactions and involves key steps such as the formation of a sigma complex and subsequent deprotonation .

Comparison with Similar Compounds

(2-Methoxyethylsulfonimidoyl)benzene can be compared with other sulfonimidates and sulfonamides:

    Sulfonimidates: These compounds share a similar sulfur (VI) center and are used as intermediates in the synthesis of other sulfur-containing compounds.

    Sulfonamides: These compounds have a similar sulfonyl functional group but differ in their nitrogen substituents.

The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical modifications and applications in various fields of research .

Properties

IUPAC Name

imino-(2-methoxyethyl)-oxo-phenyl-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-12-7-8-13(10,11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOZIQXKEZJLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=N)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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